5-(3-Chloro-5-fluorophenyl)nicotinamide
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Overview
Description
5-(3-Chloro-5-fluorophenyl)nicotinamide: is a chemical compound with the molecular formula C12H8ClFN2O and a molecular weight of 250.656 g/mol . This compound is characterized by the presence of a nicotinamide core substituted with a 3-chloro-5-fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-Chloro-5-fluorophenyl)nicotinamide typically involves the following steps :
Starting Materials: The synthesis begins with 3-chloro-5-fluoroaniline and nicotinic acid.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Procedure: The 3-chloro-5-fluoroaniline is reacted with nicotinic acid under the aforementioned conditions to form the desired product, this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
5-(3-Chloro-5-fluorophenyl)nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the nicotinamide moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the nicotinamide core.
Scientific Research Applications
5-(3-Chloro-5-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cytokines such as interleukin-1 beta, interleukin-6, interleukin-8, and tumor necrosis factor . These interactions can modulate various cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- 5-(3-Chloro-4-fluorophenyl)nicotinamide
- 5-(2-Chloro-5-fluorophenyl)nicotinamide
- 5-(3-Chloro-5-bromophenyl)nicotinamide
Comparison:
5-(3-Chloro-5-fluorophenyl)nicotinamide is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of both chloro and fluoro groups can enhance its lipophilicity and membrane permeability, potentially leading to improved efficacy in biological systems.
Properties
CAS No. |
1346692-17-8 |
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Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(3-chloro-5-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-10-2-7(3-11(14)4-10)8-1-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) |
InChI Key |
LQKWOJMCVNEYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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